molecular formula C19H13N3O6 B2636036 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 922019-08-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2636036
CAS No.: 922019-08-7
M. Wt: 379.328
InChI Key: XATCTFHNWMTWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an oxadiazol-2-yl group, and a methoxybenzofuran-2-carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via condensation methods . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the oxadiazole group might undergo nucleophilic substitution reactions, while the methoxy group could be involved in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Benzofuran-oxadiazole derivatives, including structures similar to the given compound, have been synthesized and evaluated for their antimicrobial activities. Notably, the study by Sanjeeva et al. (2021) designed and synthesized six benzofuran-oxadiazole derivatives, which were characterized and assessed for their antimicrobial effectiveness. The key synthetic intermediate used in their study, 5-bromo-N'-hydroxybenzofuran-2-carboxamidine, shares structural similarities with the compound , indicating potential antimicrobial applications (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Antidiabetic Screening

The potential for antidiabetic applications was explored by Lalpara et al. (2021) who synthesized a series of N-substituted compounds with structural resemblances to the given molecule. These compounds were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, showcasing the relevance of this structural class in antidiabetic drug development (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anticancer Evaluation

The structure shares characteristics with a class of molecules studied by Ravinaik et al. (2021) for their anticancer activities. The research synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them against several cancer cell lines. This study highlights the potential of structurally related compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antiproliferative and Anti-inflammatory Agents

Compounds with a 1,3,4-oxadiazole moiety, similar to the compound , were synthesized and evaluated for their anti-inflammatory and antiproliferative properties by Rapolu et al. (2013). The study found significant activity against inflammation and proliferation of human cancer cell lines, suggesting the therapeutic potential of such structures in treating inflammatory diseases and cancer (Rapolu, Alla, Bommena, Murthy, Jain, Bommareddy, & Bommineni, 2013).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O6/c1-24-13-4-2-3-10-7-15(27-16(10)13)17(23)20-19-22-21-18(28-19)11-5-6-12-14(8-11)26-9-25-12/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATCTFHNWMTWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.